molecular formula C15H14FNO2 B8305473 Methyl 2-(3-fluorophenyl)-2-(phenylamino)acetate

Methyl 2-(3-fluorophenyl)-2-(phenylamino)acetate

Cat. No. B8305473
M. Wt: 259.27 g/mol
InChI Key: DWCUDNWJYBOUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563577B2

Procedure details

Methyl 2-bromo-2-(3-fluorophenyl)acetate (I15) (300 mg, 1.21 mmol), DIPEA (0.32 ml, 1.82 mmol), and aniline (0.17 ml, 1.82 mmol) were dissolved in acetonitrile (4 ml) and heated under microwave irradiation at 100° C. for 1 hour. Acetonitrile was evaporated, and the residue was purified by flash chromatography (Petroleum ether/EtOAc=95/5) to obtain intermediate I16 (229 mg, 73% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].CCN(C(C)C)C(C)C.[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(#N)C>[F:13][C:9]1[CH:8]=[C:7]([CH:2]([NH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:3]([O:5][CH3:6])=[O:4])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC(=CC=C1)F
Name
Quantity
0.32 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.17 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetonitrile was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Petroleum ether/EtOAc=95/5)
CUSTOM
Type
CUSTOM
Details
to obtain intermediate I16 (229 mg, 73% yield)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)C(C(=O)OC)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.